

3-Phenyl-1,1,1-Trifluoropropan-2-One physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenyl-1,1,1-Trifluoropropan-2-One

Cat. No.: B1581436

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Phenyl-1,1,1-Trifluoropropan-2-One**

Introduction: Understanding a Key Fluorinated Ketone

3-Phenyl-1,1,1-trifluoropropan-2-one, also known by synonyms such as 1,1,1-Trifluoro-3-phenyl-2-propanone and benzyl trifluoromethyl ketone, is a specialized fluorinated organic compound.^{[1][2][3][4]} Its structure, which uniquely combines an aromatic phenyl group with a reactive trifluoromethyl ketone moiety, makes it a valuable intermediate and building block in synthetic organic chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the ketone's reactivity and imparts unique properties to molecules that incorporate this scaffold. This guide provides a comprehensive overview of its core physical properties, the scientific principles behind their measurement, and the spectroscopic data that define its chemical identity, offering a critical resource for researchers and drug development professionals.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The universally recognized identifiers for **3-Phenyl-1,1,1-trifluoropropan-**

2-one are summarized below.

Identifier	Value	Source
CAS Number	350-92-5	[1] [3]
Molecular Formula	C ₉ H ₇ F ₃ O	[3] [4] [5]
Molecular Weight	188.15 g/mol	[3] [5]
Exact Mass	188.04489933 Da	[5]
IUPAC Name	1,1,1-trifluoro-3-phenylpropan-2-one	[3] [5]
InChI Key	IAJKTOIWQHTZOS-UHFFFAOYSA-N	[3]
SMILES String	FC(F)(F)C(=O)Cc1ccccc1	

Section 2: Core Physical and Thermodynamic Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. **3-Phenyl-1,1,1-trifluoropropan-2-one** is a liquid at standard temperature and pressure.

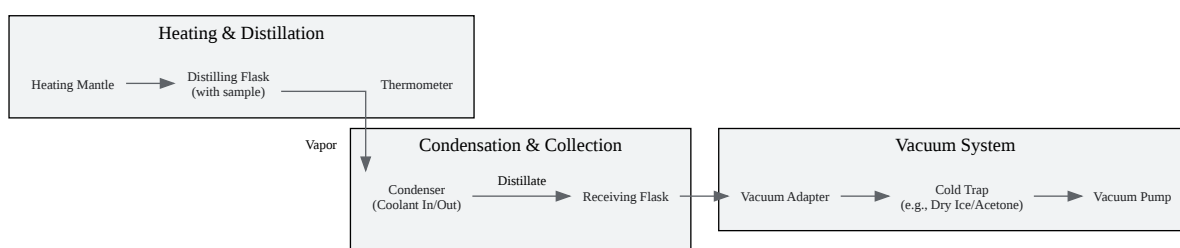
Property	Value	Conditions
Appearance	Clear colorless to light yellow liquid	Ambient
Boiling Point	51-52 °C	at 2 mmHg (2.67 mbar)
163.0-163.5 °C	at 741 Torr (988 mbar)	
Density	1.22 g/mL	at 25 °C
Refractive Index (n _D)	1.444	at 20 °C
Flash Point	33 °C (91.4 °F)	Closed Cup
XLogP3	2.6	Computed

Boiling Point: The Impact of Pressure

The boiling point is a critical parameter for purification via distillation. The significantly different boiling points reported at atmospheric and reduced pressures highlight the compound's suitability for vacuum distillation.[\[6\]](#)[\[7\]](#)

- Expertise & Causality: High-boiling compounds, particularly those with sensitive functional groups, are often distilled under vacuum. Lowering the pressure reduces the temperature required to reach the boiling point, thereby preventing thermal decomposition that might occur at the higher atmospheric boiling point. The data indicates that a standard laboratory vacuum pump can easily achieve the pressure needed for a low-temperature distillation.
- Protocol: Vacuum Distillation for Purity Assessment
 - Assemble a standard vacuum distillation apparatus (distilling flask, Claisen adapter, thermometer, condenser, and receiving flask). Ensure all glassware is free of defects.
 - Place the crude **3-Phenyl-1,1,1-trifluoropropan-2-one** into the distilling flask with a magnetic stir bar.
 - Apply a high-vacuum grease sparingly to all glass joints to ensure a tight seal.
 - Connect the apparatus to a vacuum pump protected by a cold trap.

- Begin stirring and gradually reduce the pressure to the target of ~2 mmHg.
- Gently heat the distilling flask using a heating mantle.
- Collect the fraction that distills over at a stable temperature of 51-52 °C.
- Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air.



[Click to download full resolution via product page](#)

Caption: Workflow for vacuum distillation.

Density and Refractive Index: Purity Checkpoints

Density and refractive index are intrinsic physical properties that are highly sensitive to impurities.^{[1][6]}

- **Trustworthiness:** These parameters serve as a self-validating system for purity assessment. A measured density of 1.22 g/mL at 25 °C and a refractive index of 1.444 at 20 °C (using the 589 nm sodium D-line) are strong indicators of a pure sample.^[6] Any deviation from these values suggests the presence of residual solvents or other contaminants, warranting further purification. The measurement is typically performed using a digital density meter or an Abbe refractometer, both of which provide rapid and highly accurate readings.

Flash Point and Safety

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. With a closed-cup flash point of 33 °C (91.4 °F), **3-Phenyl-1,1,1-trifluoropropan-2-one** is classified as a flammable liquid.^{[1][2]}

- **Authoritative Grounding:** This classification (Flammable Liquid, Category 3) dictates specific handling and storage protocols.^{[2][5]} It must be stored in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.^[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Section 3: Spectroscopic Characterization Profile

Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. While specific spectra for this compound are not publicly cataloged in the search results, its structure allows for the accurate prediction of its key spectroscopic features, an essential skill for any research scientist.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

- **Expected Key Absorptions:**
 - **C=O (Ketone) Stretch:** A very strong and sharp absorption is expected around 1760 cm⁻¹. The presence of the adjacent electron-withdrawing CF₃ group causes a significant shift to a higher wavenumber compared to a standard alkyl ketone (typically ~1715 cm⁻¹).
 - **C-F Stretches:** Multiple strong, characteristic bands will appear in the 1100-1300 cm⁻¹ region.
 - **Aromatic C=C Stretches:** Medium-intensity peaks will be observed in the 1450-1600 cm⁻¹ range.
 - **Aromatic and Aliphatic C-H Stretches:** Signals will be present just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atoms in the molecule and their connectivity.

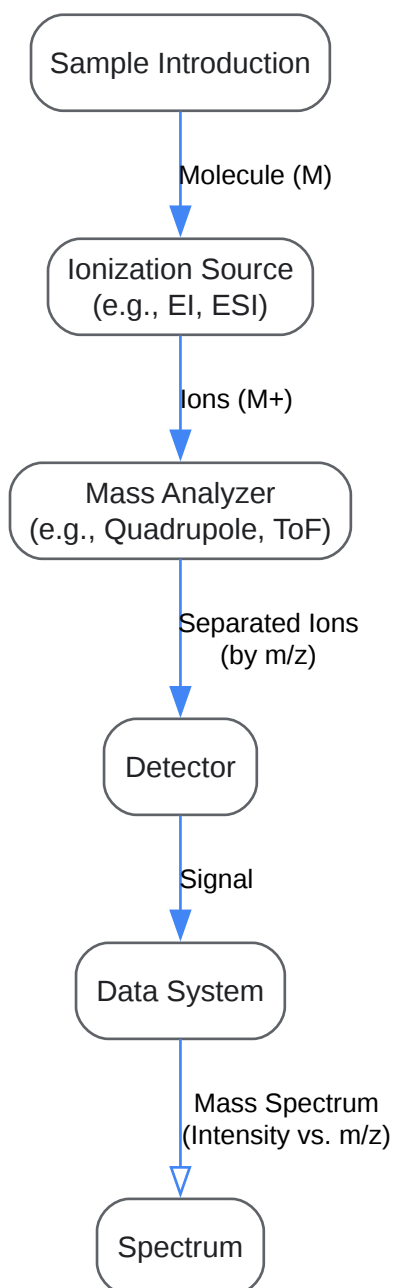
- ^1H NMR:
 - ~4.0 ppm (singlet, 2H): Corresponds to the two benzylic protons of the $-\text{CH}_2-$ group.
 - ~7.3-7.5 ppm (multiplet, 5H): Represents the five protons of the monosubstituted phenyl ring.
- ^{19}F NMR:
 - A single, sharp peak is expected, as all three fluorine atoms in the CF_3 group are chemically equivalent.
- ^{13}C NMR:
 - ~190 ppm (quartet): The carbonyl carbon, split into a quartet by coupling with the three adjacent fluorine atoms.
 - ~115 ppm (quartet): The trifluoromethyl carbon, showing a large one-bond carbon-fluorine coupling constant ($^1J_{\text{CF}}$).
 - ~45 ppm (singlet): The methylene ($-\text{CH}_2-$) carbon.
 - ~127-134 ppm: Multiple signals for the carbons of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides structural clues based on its fragmentation pattern upon ionization.

- Expected Fragmentation Pattern:
 - Molecular Ion (M^+): A peak at m/z 188, corresponding to the intact molecule.
 - Key Fragments:

- m/z 119: Resulting from the loss of the trifluoromethyl radical ($\bullet\text{CF}_3$).
- m/z 91: A very common and often base peak for benzyl-containing compounds, corresponding to the stable tropylium cation ($[\text{C}_7\text{H}_7]^+$).
- m/z 69: The trifluoromethyl cation ($[\text{CF}_3]^+$).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 350-92-5 Cas No. | 3-Phenyl-1,1,1-trifluoropropan-2-one | Apollo [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-PHENYL-1,1,1-TRIFLUOROPROPAN-2-ONE, CasNo.350-92-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. 1,1,1-Trifluoro-3-phenyl-2-propanone | C₉H₇F₃O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-PHENYL-1,1,1-TRIFLUOROPROPAN-2-ONE | 350-92-5 [chemicalbook.com]
- To cite this document: BenchChem. [3-Phenyl-1,1,1-Trifluoropropan-2-One physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581436#3-phenyl-1-1-1-trifluoropropan-2-one-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com